
Esculentoside N
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Esculentoside N is a natural compound found in various plants, including the roots of Platycodon grandiflorus, a traditional Chinese medicinal herb. It has gained significant attention in recent years due to its potential therapeutic properties. Esculentoside N has been shown to possess anti-inflammatory, anti-tumor, and anti-oxidative properties, making it a promising candidate for drug development.
作用機序
The mechanism of action of Esculentoside N is not fully understood, but it is believed to work by modulating various signaling pathways in the body. For example, Esculentoside N has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune responses. Additionally, Esculentoside N has been shown to activate the Nrf2 signaling pathway, which is involved in antioxidant and detoxification processes.
生化学的および生理学的効果
Esculentoside N has been shown to have various biochemical and physiological effects on the body. For example, it has been shown to reduce the production of reactive oxygen species (ROS), which can cause cellular damage and contribute to the development of various diseases. Additionally, Esculentoside N has been shown to reduce the production of pro-inflammatory cytokines, which can help alleviate inflammation and pain.
実験室実験の利点と制限
One advantage of using Esculentoside N in lab experiments is that it is a natural compound, which can be extracted from plant sources. This makes it more readily available and potentially less expensive than synthetic compounds. Additionally, Esculentoside N has been shown to have low toxicity, which makes it a safer option for lab experiments. However, one limitation of using Esculentoside N is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on Esculentoside N. One area of interest is its potential use in the treatment of cancer. Studies have shown that Esculentoside N has anti-tumor properties, and further research is needed to explore its potential as a cancer therapy. Additionally, Esculentoside N has been shown to have anti-inflammatory and antioxidant properties, which may make it a useful tool in the treatment of various inflammatory and oxidative stress-related diseases. Further research is also needed to explore the mechanism of action of Esculentoside N and to identify potential drug targets.
合成法
Esculentoside N can be synthesized through various methods, including extraction from natural sources or chemical synthesis. The most common method of extraction involves the use of solvents such as methanol, ethanol, and water to extract the compound from plant sources. Chemical synthesis involves the use of various reagents and catalysts to produce the compound in a laboratory setting.
科学的研究の応用
Esculentoside N has been the subject of numerous scientific studies, which have explored its potential therapeutic applications. One study found that Esculentoside N has anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. Another study demonstrated that Esculentoside N has anti-tumor properties by inhibiting the growth and proliferation of cancer cells. Additionally, Esculentoside N has been shown to possess antioxidant properties, which can help protect against oxidative stress and cellular damage.
特性
CAS番号 |
141890-69-9 |
|---|---|
製品名 |
Esculentoside N |
分子式 |
C54H86O26 |
分子量 |
1151.2 g/mol |
IUPAC名 |
2-O-methyl 4a-O-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (2R,4aR,6aR,6aS,6bR,9R,10R,11S,12aR,14bR)-11-hydroxy-10-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2,4a-dicarboxylate |
InChI |
InChI=1S/C54H86O26/c1-49(47(70)72-6)11-13-54(48(71)80-45-39(69)36(66)33(63)27(18-56)75-45)14-12-52(4)22(23(54)15-49)7-8-30-50(2)16-24(59)42(51(3,21-58)29(50)9-10-53(30,52)5)79-46-41(78-43-37(67)31(61)25(60)20-73-43)40(34(64)28(19-57)76-46)77-44-38(68)35(65)32(62)26(17-55)74-44/h7,23-46,55-69H,8-21H2,1-6H3/t23-,24+,25-,26-,27-,28-,29?,30-,31+,32-,33-,34-,35+,36+,37-,38-,39-,40+,41-,42+,43+,44+,45+,46+,49-,50+,51+,52-,53-,54+/m1/s1 |
InChIキー |
WVJDSQFWFCCTAH-BKWLPVKJSA-N |
異性体SMILES |
C[C@]1(CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CCC5[C@@]4(C[C@@H]([C@@H]([C@@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O)C)C)[C@H]2C1)C)C(=O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)C(=O)OC |
SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(CO8)O)O)O)O)C)C)C2C1)C)C(=O)OC9C(C(C(C(O9)CO)O)O)O)C(=O)OC |
正規SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(CO8)O)O)O)O)C)C)C2C1)C)C(=O)OC9C(C(C(C(O9)CO)O)O)O)C(=O)OC |
同義語 |
3-O-(glucopyranosyl(1-4)-xylopyranosyl(1-4)-glucopyranosyl)-28-O-glucopyranosylphytolaccagenin esculentoside N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B141482.png)
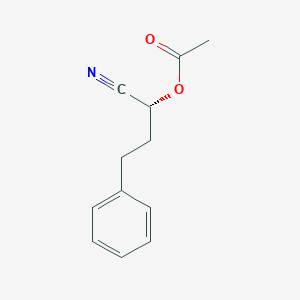
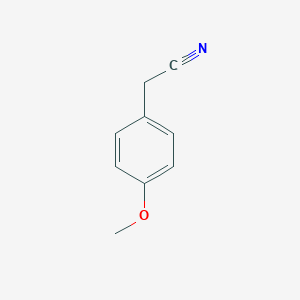
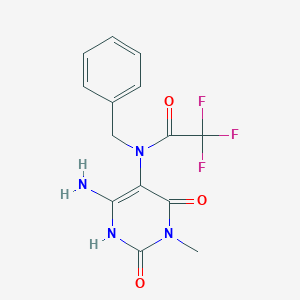

![[(2R,3R)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate](/img/structure/B141501.png)
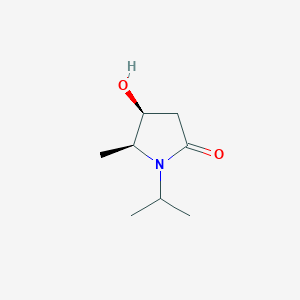
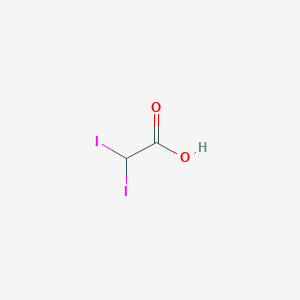
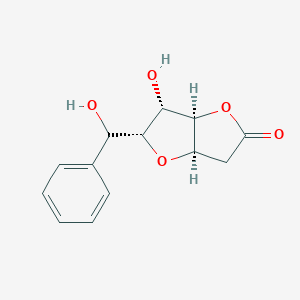
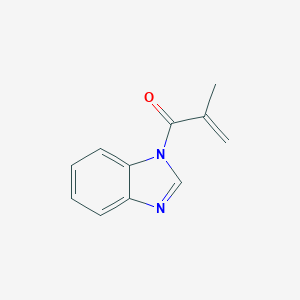
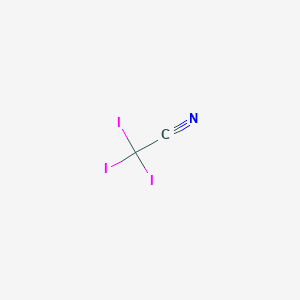
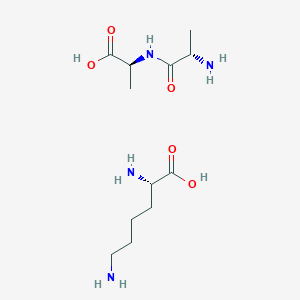
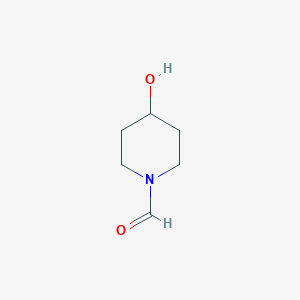
![Tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B141526.png)